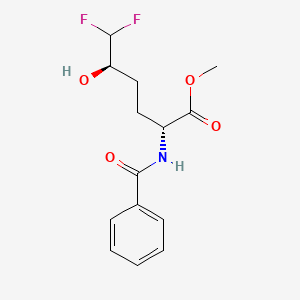

Methyl (2R,5R)-6,6-difluoro-5-hydroxy-2-(phenylformamido)hexanoate

Description

Chemical Structure: The compound is a fluorinated hexanoate ester featuring a phenylformamido group at position 2, hydroxyl at position 5, and difluoro substitution at position 6. Its molecular formula is C₁₄H₁₇F₂NO₄ (MW: 301.29 g/mol), with a CAS registry number 1218402-90-4 . Key Features:

- Stereochemistry: The (2R,5R) configuration ensures specific spatial interactions in biological or synthetic systems.

- Fluorination: The 6,6-difluoro moiety enhances electronegativity and metabolic stability.

Properties

Molecular Formula |

C14H17F2NO4 |

|---|---|

Molecular Weight |

301.29 g/mol |

IUPAC Name |

methyl (2R,5R)-2-benzamido-6,6-difluoro-5-hydroxyhexanoate |

InChI |

InChI=1S/C14H17F2NO4/c1-21-14(20)10(7-8-11(18)12(15)16)17-13(19)9-5-3-2-4-6-9/h2-6,10-12,18H,7-8H2,1H3,(H,17,19)/t10-,11-/m1/s1 |

InChI Key |

HBCBQHHIBOKVNG-GHMZBOCLSA-N |

Isomeric SMILES |

COC(=O)[C@@H](CC[C@H](C(F)F)O)NC(=O)C1=CC=CC=C1 |

Canonical SMILES |

COC(=O)C(CCC(C(F)F)O)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,5R)-6,6-difluoro-5-hydroxy-2-(phenylformamido)hexanoate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups, followed by the introduction of difluoro groups through halogenation reactions. The phenylformamido group is then introduced via amide bond formation, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine. The final step involves deprotection to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,5R)-6,6-difluoro-5-hydroxy-2-(phenylformamido)hexanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).

Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where nucleophiles like thiols or amines replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: PCC (Pyridinium chlorochromate) in dichloromethane.

Reduction: LAH in dry ether.

Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary or secondary amine.

Substitution: Formation of thioethers or amines.

Scientific Research Applications

Methyl (2R,5R)-6,6-difluoro-5-hydroxy-2-(phenylformamido)hexanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl (2R,5R)-6,6-difluoro-5-hydroxy-2-(phenylformamido)hexanoate involves its interaction with specific molecular targets. The difluoro groups enhance its binding affinity to certain enzymes or receptors, while the hydroxy and phenylformamido groups facilitate hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

(2R,5R)-6,6,6-Trifluoro-5-(Methylamino)-2-(Phenylformamido)Hexanoic Acid Hydrochloride (CAS: 1955482-78-6)

| Property | Target Compound | Trifluoro Analog |

|---|---|---|

| Molecular Formula | C₁₄H₁₇F₂NO₄ | C₁₄H₁₈ClF₃N₂O₃ |

| Molecular Weight | 301.29 g/mol | 354.75 g/mol |

| Functional Groups | Methyl ester, hydroxyl, difluoro, phenylformamido | Carboxylic acid hydrochloride, trifluoro, methylamino, phenylformamido |

| Key Differences | - Ester group enhances lipophilicity. | - Acidic HCl salt improves aqueous solubility. |

| - Hydroxyl group allows hydrogen bonding. | - Trifluoro substitution increases electronegativity and steric hindrance. | |

| Applications | Potential intermediate in prodrug synthesis or fluorinated APIs. | Likely designed for enhanced bioavailability in pharmaceutical formulations. |

Methyl Hexanoate (Simpler Ester Analogs)

Fluorinated Triazole Derivatives (e.g., Compounds 16–17 in )

| Property | Target Compound | Fluorinated Triazole Derivatives |

|---|---|---|

| Structural Motifs | Linear hexanoate backbone. | Branched fluorinated chains with triazole linkages. |

| Fluorination | 6,6-difluoro substitution. | Heptadecafluoroundecanamido groups (extensive fluorination). |

| Applications | Intermediate or bioactive molecule. | Likely designed for stability in imaging agents or drug delivery systems. |

Physicochemical Properties

| Parameter | Target Compound | Trifluoro Analog | Methyl Hexanoate |

|---|---|---|---|

| LogP (Predicted) | ~2.5 (moderate) | ~1.8 (polar) | ~2.0 (lipophilic) |

| Solubility | Low in water | High (HCl salt) | High in organic solvents |

Biological Activity

Methyl (2R,5R)-6,6-difluoro-5-hydroxy-2-(phenylformamido)hexanoate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C14H17F2NO4

- Molecular Weight : 301.29 g/mol

- IUPAC Name : Methyl (2R,5R)-6,6-difluoro-5-hydroxy-2-(phenylformamido)hexanoate

The compound features a hexanoate backbone with difluoro and hydroxyl substitutions, which may influence its interaction with biological targets.

Methyl (2R,5R)-6,6-difluoro-5-hydroxy-2-(phenylformamido)hexanoate has been identified as an activator of G-protein coupled receptors (GPCRs), specifically GPR43 (also known as FFA2 receptor). This receptor is involved in metabolic processes and has been linked to the regulation of glucose homeostasis and lipid metabolism. The activation of GPR43 suggests potential therapeutic applications in metabolic disorders such as diabetes and obesity .

1. Antidiabetic Effects

Research indicates that compounds activating GPR43 can enhance insulin sensitivity and promote glucose uptake in adipose tissues. In animal models, administration of methyl (2R,5R)-6,6-difluoro-5-hydroxy-2-(phenylformamido)hexanoate led to improved glycemic control and reduced insulin resistance .

2. Anti-inflammatory Properties

GPR43 activation is also associated with anti-inflammatory effects. Studies have shown that this compound can downregulate pro-inflammatory cytokines in macrophages, contributing to reduced inflammation in metabolic tissues .

3. Lipid Metabolism

The compound has been demonstrated to influence lipid metabolism positively by promoting fatty acid oxidation and reducing triglyceride accumulation in liver tissues. This effect is particularly beneficial for conditions like non-alcoholic fatty liver disease (NAFLD) .

Case Study 1: Metabolic Syndrome Model

In a study involving a metabolic syndrome model induced by high-fat diets, treatment with methyl (2R,5R)-6,6-difluoro-5-hydroxy-2-(phenylformamido)hexanoate resulted in:

- Reduction in body weight : Participants showed a significant decrease in body weight compared to control groups.

- Improved lipid profiles : Serum levels of total cholesterol and triglycerides were significantly lower post-treatment.

- Enhanced insulin sensitivity : Glucose tolerance tests indicated improved insulin response.

Case Study 2: Inflammatory Bowel Disease (IBD)

Another study explored the effects of this compound on IBD models. Results indicated:

- Decreased inflammatory markers : Levels of TNF-alpha and IL-6 were significantly reduced.

- Improved gut health : Histological analysis showed less mucosal damage and better preservation of intestinal architecture.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.